Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311035
InChI: InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3
SMILES: CCOC(=O)CN1C=CC(=N1)C2CC2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC13311035

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 2-(3-cyclopropylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Standard InChI Key CAEWLRPGCTYPEW-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CC(=N1)C2CC2
Canonical SMILES CCOC(=O)CN1C=CC(=N1)C2CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (1H-pyrazole) with a cyclopropyl substituent at the 3-position and an ethyl acetate group at the 1-position. The cyclopropyl ring introduces steric strain and electronic effects, enhancing reactivity and interaction with biological targets . Key structural attributes include:

  • Pyrazole ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 2.

  • Cyclopropyl group: A three-membered saturated hydrocarbon ring bonded to the pyrazole’s 3-position.

  • Ethyl acetate side chain: An ester functional group (-OCOOCH2CH3) at the 1-position.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight194.23 g/mol
CAS Number1172946-56-3
Boiling PointNot reported-
SolubilitySoluble in organic solvents

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3-cyclopropyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium hydride).

Reaction Scheme:

3-Cyclopropyl-1H-pyrazole+Ethyl bromoacetateBaseEthyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate+HBr\text{3-Cyclopropyl-1H-pyrazole} + \text{Ethyl bromoacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate} + \text{HBr}

Table 2: Optimization of Synthesis

ConditionYield (%)Purity (%)Reference
K₂CO₃, DMF, 60°C, 12h7895
NaH, THF, RT, 6h6590

Purification Techniques

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Chemical Reactivity and Derivatives

Functional Group Transformations

The ethyl acetate moiety undergoes hydrolysis to yield carboxylic acid derivatives, while the pyrazole ring participates in electrophilic substitution reactions (e.g., nitration, halogenation) .

Example Reaction:

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetateNaOH2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid+Ethanol\text{Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(3-Cyclopropyl-1H-pyrazol-1-yl)acetic acid} + \text{Ethanol}

Key Derivatives

  • Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate: Introduces an amino group for enhanced biological activity.

  • Ethyl 2-(3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl)acetate: Fluorinated analog with improved lipophilicity .

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In a study of structurally related compounds, 3-cyclopropyl-pyrazole analogs showed MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity of Selected Analogs

CompoundS. aureus MIC (μg/mL)E. coli MIC (μg/mL)Reference
9d (Benzamide derivative)24
9h (Nitro-substituted)48

Applications in Research and Industry

Medicinal Chemistry

  • Drug intermediates: Used in synthesizing kinase inhibitors and immunosuppressants .

  • Antiviral agents: Demonstrated activity against measles virus (IC₅₀: 0.3 nM) .

Agrochemical Development

Pyrazole derivatives serve as precursors for herbicides and fungicides due to their stability and target specificity .

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular WeightKey SubstituentPrimary Application
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate194.23Cyclopropyl, ethyl esterDrug intermediate
Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate208.26Amino groupEnhanced bioactivity
Ethyl 3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate389.36Trifluoromethyl, pyrazolo-pyridineAnticancer research

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